N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
Description
N-[1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a synthetic organic compound featuring a tetrahydroquinoline scaffold substituted at the 1-position with a thiophene-2-carbonyl group and at the 7-position with an acetamide moiety. Its molecular formula is C₁₉H₁₈N₂O₂S, with a molecular weight of 350.43 g/mol (calculated). The thiophene and acetamide groups contribute to its electronic and steric profile, making it a candidate for pharmacological exploration, though its specific biological targets remain uncharacterized in the provided evidence.
Properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11(19)17-13-7-6-12-4-2-8-18(14(12)10-13)16(20)15-5-3-9-21-15/h3,5-7,9-10H,2,4,8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAREWXXYFLEDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CS3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide typically involves multi-step organic reactions. One common approach is the condensation reaction between thiophene-2-carboxylic acid and 1,2,3,4-tetrahydroquinoline, followed by acylation with acetic anhydride. The reaction conditions often require the use of catalysts such as sulfuric acid or phosphoric acid to facilitate the condensation and acylation processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and neurological disorders.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The tetrahydroquinoline moiety may contribute to the compound’s ability to cross biological membranes and reach intracellular targets. Overall, the compound’s effects are mediated through a combination of receptor binding, enzyme inhibition, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
a) Positional Isomers and Tetrahydroquinoline Derivatives
- 2-(4-Chlorophenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide (G502-0194) Key Differences: The acetamide is at the 6-position instead of 7, and a 4-chlorophenoxy group replaces the simple acetamide methyl group. Impact: Higher molecular weight (426.92 vs. 350.43) and logP (4.81 vs. ~4.8) but similar polar surface area (46.95 Ų). The 4-chlorophenoxy group may enhance receptor binding via halogen interactions .
- 2-(3-Methylphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide (G502-0240) Key Differences: A 3-methylphenyl group replaces the 7-position acetamide.
b) Tetrahydroisoquinoline-Based Analogs
- N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (Compound 20) Key Differences: Tetrahydroisoquinoline core (vs. tetrahydroquinoline) with methoxy and piperidine-ethoxy substituents. Impact: The piperidine group introduces basicity (pKa ~10), altering solubility and receptor affinity. These compounds are orexin-1 receptor antagonists, suggesting the target compound may share CNS activity but with divergent selectivity due to the thiophene group .
c) Azetidine-Containing Derivatives
- N-((1-(1H-Imidazole-1-carbonyl)azetidin-3-yl)-1,2,3,4-tetrahydroquinolin-2-yl)methyl)acetamide (8j) Key Differences: Azetidine ring and imidazole-carbonyl substituent. Lower molecular weight (354 g/mol) and higher logP (estimated) may affect pharmacokinetics .
Physicochemical and Pharmacokinetic Properties
Insights :
- The target compound’s logP (~4.8) aligns with analogs like G502-0194 and G502-0240, suggesting favorable lipid solubility for oral bioavailability.
- Higher polar surface area (>45 Ų) in the target compound and G502-0194 may limit CNS penetration compared to G502-0240 .
Biological Activity
N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure integrating a thiophene ring with a tetrahydroquinoline moiety. Its molecular formula is and it has a molecular weight of approximately 378.55 g/mol. The presence of the thiophene group is significant as it is known to enhance the biological activity of various compounds.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives of tetrahydroquinoline have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | SGC-7901 (gastric) | 0.011–0.015 | Inhibition of tubulin polymerization |
| Compound B | A549 (lung) | 0.009–0.013 | Disruption of microtubule dynamics |
| This compound | HT-1080 (fibrosarcoma) | TBD | TBD |
The exact IC50 values for this compound are yet to be established but are anticipated to be in a comparable range based on structural similarities.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization effectively, leading to cell cycle arrest.
- Targeting Specific Enzymes : The compound may interact with various enzymes involved in cancer cell proliferation and survival.
Case Studies and Research Findings
Research has demonstrated the potential of thiophene-containing compounds in various biological applications:
- Antimicrobial Properties : Compounds with similar structures have exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria.
- Anti-inflammatory Effects : Studies suggest that thiophene derivatives can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
